N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline
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Overview
Description
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a tert-butyl group, a sulfanyl group, and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline typically involves the following steps:
Formation of the tert-butylphenyl sulfide: This can be achieved by reacting 4-tert-butylphenol with a suitable sulfide source under basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfanyl group can form covalent bonds with target proteins, potentially inhibiting their function. The aniline core may interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-Butylphenyl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)aniline: Lacks the tert-butyl and sulfanyl groups, affecting its biological activity and applications.
N-(4-tert-Butylphenyl)sulfanylbenzene: Lacks the aniline group, leading to different chemical behavior.
Uniqueness
N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfanyl group provides reactive sites for further chemical modifications.
Properties
CAS No. |
88693-77-0 |
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Molecular Formula |
C17H18F3NS |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)sulfanyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C17H18F3NS/c1-16(2,3)12-6-10-15(11-7-12)22-21-14-8-4-13(5-9-14)17(18,19)20/h4-11,21H,1-3H3 |
InChI Key |
UGFAQFVEFJZXGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SNC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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